molecular formula C11H19Cl2N3O B2921260 3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride CAS No. 2416230-74-3

3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride

Cat. No.: B2921260
CAS No.: 2416230-74-3
M. Wt: 280.19
InChI Key: RXBHBZSXORPXRM-UHFFFAOYSA-N
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Description

3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole; dihydrochloride is a heterocyclic compound featuring a fused pyrano[4,3-c]pyrazole core substituted with a piperidin-3-yl group. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications . Pyrazole-based scaffolds are recognized as "privileged structures" in medicinal chemistry due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound’s unique tetracyclic framework and substituent arrangement distinguish it from simpler pyrazole derivatives, warranting detailed comparison with structurally related analogs.

Properties

IUPAC Name

3-piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-2-8(6-12-4-1)11-9-7-15-5-3-10(9)13-14-11;;/h8,12H,1-7H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRMPOFTNBEWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNC3=C2COCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include the use of reagents such as hydrazine, piperidine, and various aldehydes or ketones under controlled reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride has shown potential in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: The compound's unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1.

Table 1. Comparative Analysis of Pyrano-Pyrazole Derivatives

Compound Name Substituents/Modifications Biological Activity Physicochemical Properties Reference
3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole; dihydrochloride Piperidin-3-yl at C-3; dihydrochloride salt Under investigation (anticancer) High solubility in polar solvents N/A
P12 (Pyrano[2,3-c]pyrazole derivative) Phenyl with 2,4-di-Cl at C-4 Antileishmanial (IC₅₀ = 8.2 µM) Moderate logP (lipophilic)
P13 (Pyrano[2,3-c]pyrazole derivative) Phenyl with 2,4-di-OH at C-4 Antileishmanial (IC₅₀ = 9.7 µM) Higher solubility (polar groups)
P14 (Pyrano[2,3-c]pyrazole derivative) Furan group at C-4 Antileishmanial (IC₅₀ = 10.5 µM) Moderate logP
Compound 8 (Pyrano[2,3-c]pyrrol derivative) 4-Hydroxypiperidin-1-yl; 7-methylene Antitumor (unquantified) Low yield (16%); chiral center
Key Observations:
  • Piperidine vs. Aromatic Substituents : The piperidin-3-yl group in the target compound may enhance binding to amine-sensitive targets (e.g., kinases or GPCRs) compared to halogenated phenyl (P12) or furan (P14) groups, which are optimized for antileishmanial activity .
  • Salt Form : The dihydrochloride salt improves solubility over neutral analogs like P12–P14, which rely on polar functional groups (e.g., -OH in P13) for solubility .
  • Chirality: Compound 8 contains a chiral center, which complicates synthesis but may improve target specificity compared to the non-chiral target compound.

Computational and ADME Predictions

  • LogP and Solubility : The target compound’s logP is expected to be lower than P12 (2,4-di-Cl) but higher than P13 (2,4-di-OH), balancing membrane permeability and solubility .
  • Metabolic Stability : Piperidine rings are susceptible to CYP450-mediated oxidation, whereas furan (P14) and chlorinated (P12) groups may exhibit longer half-lives .

Biological Activity

3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole; dihydrochloride is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, including anticancer properties, antimicrobial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound features a unique structure that includes a piperidine ring fused with a tetrahydropyran and pyrazole moiety. Its chemical formula is C11H17N3OC_{11}H_{17}N_3O with a molecular weight of approximately 205.27 g/mol. The presence of nitrogen atoms in the pyrazole ring contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to 3-piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism of Action : Research indicates that certain pyrazole derivatives induce apoptosis in cancer cells via the activation of caspases (caspase 3, 8, and 9) and modulation of the NF-κB pathway. These compounds can also promote autophagy through increased formation of autophagosomes and inhibition of mTOR signaling pathways .
CompoundCell LineIC50 (µM)Mechanism
Pyrazolo[4,3-e][1,2,4]triazine derivativeMCF-7<0.25Apoptosis via caspases
Pyrazolo derivativeMDA-MB-231<0.5Autophagy induction

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively studied. Compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties:

  • Antibacterial Effects : Studies show that certain pyrazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are often lower than those for standard antibiotics .
CompoundTarget OrganismMIC (µg/mL)
Pyrazole derivative AS. aureus25.1
Pyrazole derivative BE. coli12.5

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes:

  • Acetylcholinesterase Inhibition : Some studies indicate that derivatives containing the pyrazole scaffold can inhibit acetylcholinesterase activity, which is crucial for neurotransmission . This property suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Study on Anticancer Activity : A study evaluating a series of pyrazolo derivatives found that one compound significantly inhibited cell proliferation in breast cancer cell lines while sparing normal cells . The study provided insights into the molecular mechanisms involved in apoptosis induction.
  • Antimicrobial Testing : Another investigation focused on synthesizing new pyrazoles with quinolinyl groups showed promising results against multiple bacterial strains, indicating their potential as new antibacterial agents .

Q & A

Basic: What are the critical safety protocols for handling 3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole dihydrochloride in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear protective goggles, gloves, lab coats, and masks to avoid skin contact or inhalation. Use fume hoods for reactions involving volatile byproducts .
  • Waste Management : Segregate chemical waste (e.g., solvents, unreacted starting materials) and dispose via certified hazardous waste services to prevent environmental contamination .
  • Emergency Measures : Maintain neutralizing agents (e.g., sodium bicarbonate for acid spills) and ensure access to safety showers/eyewash stations.

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

  • One-Pot Cyclization : Analogous dihydropyrano[2,3-c]pyrazole derivatives are synthesized via cyclocondensation of aldehydes with 3-methyl-1H-pyrazol-5(4H)-one under acidic conditions, yielding fused pyrano-pyrazole scaffolds .
  • Reaction Optimization : Key steps include refluxing in hydrochloric acid (e.g., 6N HCl with acetic acid at 24 hours) to achieve high purity, followed by recrystallization .
  • Characterization : Confirm structure via 1^1H/1313C NMR (e.g., δ 2.1–4.5 ppm for piperidine protons) and HRMS to validate molecular ion peaks .

Advanced: How can Design of Experiments (DoE) optimize the synthesis parameters for this compound?

Methodological Answer:

  • Factorial Design : Use 2k^k factorial designs to test variables like temperature (e.g., 80–120°C), catalyst concentration (e.g., 0.5–2.0 mol%), and reaction time (e.g., 12–48 hours) to identify optimal yield conditions .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction rate) to predict maxima/minima in yield or purity .
  • Case Study : For similar pyrazolo-pyridine derivatives, DoE reduced required experiments by 40% while achieving 79% yield .

Advanced: What computational strategies can predict the reactivity and stability of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to simulate reaction pathways (e.g., transition states in cyclization steps) and identify energetically favorable routes .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in 1,4-dioxane or acetic acid) to assess stability under varying solvent conditions .
  • Machine Learning : Train models on existing pyrazole derivatives’ spectroscopic data to predict NMR shifts or reaction outcomes .

Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?

Methodological Answer:

  • Cross-Validation : Combine 1^1H NMR, 1313C NMR, and HRMS to confirm molecular integrity. For example, discrepancies in carbonyl peaks may arise from solvatomorphism (e.g., hydrate vs. anhydrate forms) .
  • Chromatographic Purity : Use HPLC with orthogonal methods (e.g., reverse-phase and ion-exchange columns) to detect trace impurities (e.g., diastereomers or unreacted intermediates) .
  • Case Study : In triazolopyridine derivatives, HRMS resolved ambiguities in molecular ion clusters caused by isotopic patterns .

Advanced: How can theoretical frameworks be integrated with experimental data to guide research on this compound?

Methodological Answer:

  • Hypothesis-Driven Design : Use mechanistic theories (e.g., nucleophilic substitution in piperidine derivatives) to prioritize reaction conditions (e.g., polar aprotic solvents for SN2 pathways) .
  • Iterative Feedback : Compare computational predictions (e.g., DFT-calculated activation energies) with experimental yields to refine models .
  • Example : For pyrazolo[3,4-b]pyridines, theoretical predictions of ring strain guided the selection of milder temperatures (60°C vs. 100°C), improving yields by 22% .

Table 1: Key Synthesis Parameters for Pyrano-Pyrazole Derivatives

VariableRange TestedOptimal ValueImpact on YieldSource
Temperature80–120°C100°C+35% Efficiency
Catalyst Loading0.5–2.0 mol%1.2 mol%Reduces Byproducts
Reaction Time12–48 hours24 hoursMaximizes Purity
Solvent PolarityToluene to DMFAcetic AcidEnhances Cyclization

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